
2-(1H-Benzimidazole-2-carbonyl)-N-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve multi-component reactions conducted under different conditions. These methods optimize synthetic efficiency and are designed to be cost-effective and environmentally friendly . Catalysts and diverse conditions are employed to achieve high yields and purity .
化学反応の分析
Types of Reactions
2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
科学的研究の応用
2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide involves its interaction with molecular targets and pathways. Benzimidazole derivatives often act by inhibiting enzymes or interfering with DNA synthesis . The specific molecular targets and pathways depend on the biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls .
類似化合物との比較
Similar Compounds
1H-benzo[d]imidazole-2-carboxamide: Similar in structure but lacks the ethylbenzamide group.
2-(1H-benzo[d]imidazole-2-carbonyl)-N-methylbenzamide: Similar but with a methyl group instead of an ethyl group.
Uniqueness
2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethylbenzamide group may enhance its solubility and interaction with biological targets compared to similar compounds .
特性
CAS番号 |
62367-31-1 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC名 |
2-(1H-benzimidazole-2-carbonyl)-N-ethylbenzamide |
InChI |
InChI=1S/C17H15N3O2/c1-2-18-17(22)12-8-4-3-7-11(12)15(21)16-19-13-9-5-6-10-14(13)20-16/h3-10H,2H2,1H3,(H,18,22)(H,19,20) |
InChIキー |
BYUGPPCTXMUBBH-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CC=CC=C1C(=O)C2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


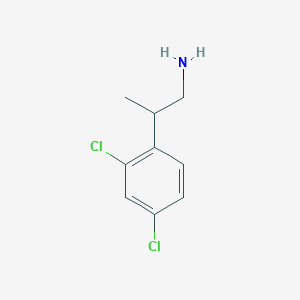
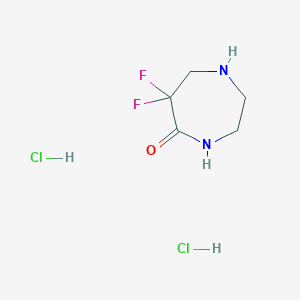

![Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate](/img/structure/B15216937.png)
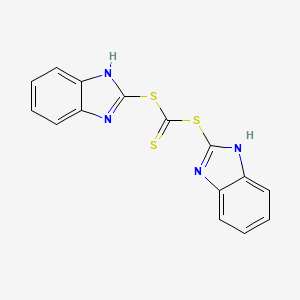


![tert-Butyl 4-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15216956.png)
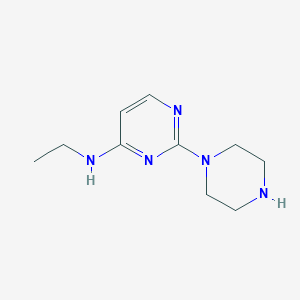
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B15216978.png)
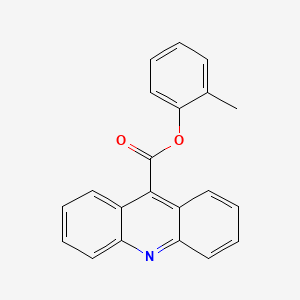
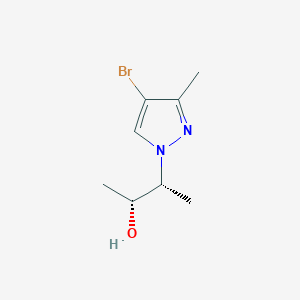
![3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B15217011.png)

